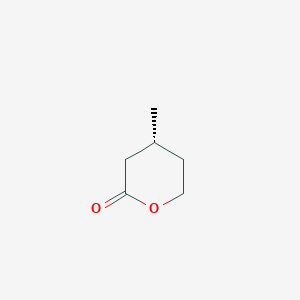

(4r)-4-Methyltetrahydro-2h-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

61898-55-3 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(4R)-4-methyloxan-2-one |

InChI |

InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

YHTLGFCVBKENTE-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@H]1CCOC(=O)C1 |

Canonical SMILES |

CC1CCOC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4r 4 Methyltetrahydro 2h Pyran 2 One and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. This section explores various methodologies that leverage different strategies to achieve high levels of stereoselectivity and enantioselectivity in the construction of 4-methyl-substituted tetrahydropyran-2-ones.

Cyclopropanol-Mediated Stereoselective Synthesis of (4R)- and (4S)-4-Methyltetrahydro-2H-pyran-2-ones

A notable strategy for the synthesis of both (4R)- and (4S)-4-methyltetrahydro-2H-pyran-2-ones involves the use of cyclopropanol (B106826) derivatives. This methodology provides a pathway to these target molecules and has been applied in the synthesis of insect pheromones that feature a methyl-branched carbon skeleton. dntb.gov.ua The versatility of the cyclopropanol-based approach allows for the selective preparation of either enantiomer, which is a significant advantage in asymmetric synthesis.

Chiral Auxiliary-Driven Diastereoselective Reactions for Pyranone Construction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of chiral compounds with a high degree of stereocontrol. researchgate.net By temporarily attaching a chiral auxiliary to a prochiral substrate, the steric and electronic properties of the auxiliary guide the stereochemical outcome of subsequent reactions. This diastereoselective approach has been widely applied in various transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

In the context of pyranone construction, chiral auxiliaries can be employed to control the stereochemistry during the formation of the carbon skeleton. For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Oxazolidinones are another class of versatile chiral auxiliaries that have been successfully used in diastereoselective Michael additions and other carbon-carbon bond-forming reactions. The auxiliary can be cleaved and recycled after the desired stereocenter has been established, making this an efficient strategy for accessing enantiomerically enriched pyranone precursors.

| Chiral Auxiliary | Type of Reaction | Key Features |

| Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity, particularly in the formation of quaternary carbon centers. nih.gov |

| Oxazolidinones | Michael Additions, Aldol Reactions | Versatile, recyclable, and effective in a range of C-C bond-forming reactions. |

| Camphor-derived auxiliaries | Alkylation, Diels-Alder | Early examples of effective diastereoselective transformations. researchgate.net |

Enantioselective Reactions (e.g., Aldol Condensation, Michael Additions) in Pyranone Synthesis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. Aldol condensations and Michael additions are fundamental carbon-carbon bond-forming reactions that have been rendered highly enantioselective through the development of chiral catalysts.

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are key precursors for many natural products, including pyranones. nih.govnih.gov Proline and its derivatives have emerged as efficient organocatalysts for direct asymmetric aldol reactions, often proceeding with high enantioselectivity. classic-castle.com These reactions can establish the stereocenters necessary for the synthesis of chiral lactones.

Similarly, enantioselective Michael additions are crucial for the asymmetric formation of 1,5-dicarbonyl compounds, which can be precursors to pyranone rings. researchgate.net Organocatalysts, such as chiral primary amines and squaramide-based catalysts, have been successfully employed to catalyze the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds, leading to the construction of functionalized pyran derivatives with high enantiomeric excess. bohrium.comrsc.org Chiral phosphoric acids have also been utilized to promote tandem asymmetric Michael-addition/cyclization reactions to afford enantioenriched tetrahydroxanthenones. rsc.org

| Reaction | Catalyst Type | Key Features |

| Aldol Condensation | Proline and its derivatives | Direct asymmetric synthesis of β-hydroxy carbonyl compounds with high enantioselectivity. nih.govclassic-castle.com |

| Michael Addition | Chiral primary amines, Squaramide derivatives | Construction of optically enriched pyran derivatives with multiple contiguous chiral centers. bohrium.comrsc.org |

| Michael Addition/Cyclization | Chiral phosphoric acid | Tandem reaction to form enantioenriched bicyclic pyran scaffolds. rsc.org |

Asymmetric Synthesis of Chiral Methyl-Branched Precursors to (4R)-4-Methyltetrahydro-2H-pyran-2-one

The stereoselective synthesis of the chiral methyl-branched precursors is a critical step in the total synthesis of this compound. Various asymmetric methodologies can be employed to introduce the chiral methyl group with high enantiopurity.

One common strategy involves the use of chiral organoboranes derived from readily available natural products like α-pinene. These reagents can be used for the asymmetric reduction of prochiral ketones or the asymmetric hydroboration of alkenes to generate chiral alcohols that serve as precursors. Catalytic asymmetric allylation of aldehydes is another powerful method to create chiral homoallylic alcohols, which can then be further elaborated to the target lactone. nih.gov Furthermore, asymmetric synthesis can be achieved using chiral-encoded metal surfaces, which can induce asymmetry in electrochemical reactions to produce chiral molecules. nih.gov These methods provide access to a diverse range of chiral building blocks that can be converted into this compound through subsequent synthetic transformations.

Contemporary Approaches in Lactone Ring Formation

The formation of the tetrahydropyran-2-one ring is a key step in the synthesis of the target molecule. Modern synthetic methods offer efficient and stereocontrolled ways to construct this heterocyclic system.

Prins Cyclization in the Synthesis of Tetrahydropyran-2-one Derivatives

The Prins cyclization has emerged as a powerful and versatile tool for the stereoselective synthesis of tetrahydropyran (B127337) rings. researchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. researchgate.net The reaction can be mediated by both Brønsted and Lewis acids and has been utilized in the synthesis of a wide variety of functionalized tetrahydropyran derivatives. researchgate.netnih.gov

The stereochemical outcome of the Prins cyclization can often be controlled by the choice of reactants and reaction conditions, leading to the formation of specific diastereomers. For instance, an SnCl4-mediated Prins cyclization has been investigated for the stereoselective construction of tetrahydropyran rings in natural product synthesis. researchgate.net Furthermore, variations of the Prins reaction, such as the Mukaiyama aldol–Prins (MAP) cyclization and silyl-Prins cyclization, have been developed to enhance the scope and efficiency of this transformation. beilstein-journals.org These contemporary approaches provide robust strategies for the construction of the core tetrahydropyran-2-one structure found in the target molecule and related natural products.

| Prins Cyclization Variant | Key Features |

| Acid-Catalyzed | Employs Brønsted or Lewis acids for the condensation of homoallylic alcohols and carbonyl compounds. researchgate.net |

| SnCl4-Mediated | Utilized for stereoselective construction of the tetrahydropyran ring in natural product synthesis. researchgate.net |

| Mukaiyama Aldol–Prins (MAP) | A cascade reaction that avoids side reactions by trapping the oxocarbenium ion intermediate. beilstein-journals.org |

| Silyl-Prins Cyclization | Involves the trapping of an oxocarbenium ion with allylsilanes or related reagents. beilstein-journals.orgnih.gov |

Oxidative Cyclization Utilizing Enol Ethers and Ketene (B1206846) Dithioacetals for Ring Closure

The construction of the tetrahydropyran-2-one skeleton through oxidative cyclization represents a powerful strategy that leverages the reactivity of electron-rich olefins like enol ethers and ketene dithioacetals. These methods often proceed via radical cation intermediates, offering a distinct approach to ring formation compared to traditional ionic pathways.

In this context, an alcohol nucleophile can effectively trap radical cations generated from the oxidation of enol ethers or ketene dithioacetals. nih.gov This process, known as an oxidative cyclization, facilitates the formation of the heterocyclic ring. While much of the documented research focuses on the synthesis of tetrahydrofuran (B95107) (five-membered) rings, the underlying principles are applicable to the formation of tetrahydropyran (six-membered) systems. The stereochemical outcome of these cyclizations can be influenced by both stereoelectronic and steric factors. For cyclizations involving enol ether-derived radical cations, stereoelectronic control often dictates the resulting stereochemistry. nih.gov

Ketene dithioacetals serve as versatile precursors for a wide range of heterocyclic compounds, including pyranones. researchgate.net The reaction of polarized ketene dithioacetals with nucleophiles, such as the enolates derived from ketones, can lead to the formation of functionally substituted α-pyranones. A general approach involves the reaction of a ketene dithioacetal with a ketone, which proceeds through an intermediate that undergoes intramolecular cyclization to form the pyranone ring. More specifically, cyclizations triggered by the oxidation of a ketene dithioacetal have been shown to exhibit high levels of stereoselectivity, which is primarily governed by steric interactions involving the bulky ketene dithioacetal group. nih.gov This high degree of steric control is particularly valuable for establishing defined stereocenters in the target molecule, such as the methyl group in this compound. The reaction can also be compatible with amide nucleophiles, leading directly to the formation of a lactone product. nih.gov

| Precursor Type | Key Intermediate | Stereochemical Control | Application Example |

| Enol Ether | Radical Cation | Stereoelectronic Factors | Tetrahydrofuran ring synthesis nih.gov |

| Ketene Dithioacetal | Radical Cation / Anionic Adduct | Steric Factors / Reaction Pathway | Asymmetric synthesis of (+)-nemorensic acid nih.gov, Functionally congested α-pyranones |

Chemoenzymatic Synthetic Routes to Stereodefined Pyranone Intermediates

Chemoenzymatic strategies have become indispensable tools for the synthesis of enantiomerically pure compounds, including stereodefined pyranone intermediates. These approaches combine the efficiency of traditional organic synthesis with the high selectivity of enzymatic transformations. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their corresponding esters due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. mdpi.commdpi.com

Kinetic resolution via enzyme-catalyzed acylation or hydrolysis is a key strategy. In a typical scenario, a racemic mixture of a pyranone precursor containing a hydroxyl group is subjected to a lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the slower-reacting enantiomeric alcohol from the acylated product. For example, the kinetic resolution of racemic trans-flavan-4-ols has been achieved with high efficiency using lipase-catalyzed acetylation, yielding optically active alcohols and esters. mdpi.com This principle is directly applicable to the synthesis of chiral pyranone intermediates.

The rising demand for enantiomerically pure pharmaceuticals has spurred the development of these efficient and environmentally friendly synthetic methods. mdpi.com By carefully selecting the enzyme, acyl donor, and reaction conditions, high enantiomeric excess (ee) values for both the unreacted substrate and the product can be achieved. This method provides a practical route to access optically pure building blocks like this compound, which can then be used in the total synthesis of more complex molecules.

| Enzymatic Strategy | Enzyme Class | Typical Substrate | Outcome |

| Kinetic Resolution | Lipases (e.g., Candida rugosa, Pseudomonas fluorescens) | Racemic alcohol or ester | Separation of enantiomers (one as alcohol, one as ester) |

| Asymmetric Desymmetrization | Dehydrogenases / Reductases | Prochiral ketone | Enantiomerically enriched alcohol |

Total Synthesis of Complex Molecular Architectures Featuring the this compound Motif

Integration of Pyranone Subunits into Macrocyclic Lactone Frameworks (e.g., Neopeltolide)

The this compound motif is a crucial structural component in numerous biologically active natural products, particularly marine macrolides. Neopeltolide (B1256781), a potent cytotoxin isolated from a Caribbean sponge, prominently features a stereochemically defined trisubstituted tetrahydropyran ring integrated within its 14-membered macrocyclic lactone core. rsc.orgnih.govmdpi.com Its significant biological activity and complex structure have made it a popular target for total synthesis, with numerous research groups developing elegant strategies to construct its core.

The synthesis of neopeltolide provides a compelling case study for the integration of the tetrahydropyran subunit. Various synthetic strategies have been employed to construct this key fragment. For instance, one approach utilized a catalytic hetero-Diels–Alder reaction to build the tetrahydropyran ring with high diastereoselectivity, establishing two new chiral centers in the process. rsc.org Another successful strategy involved a Prins cyclization to forge the ring. mdpi.com Specifically, an aldehydic homoallylic alcohol was treated with a Lewis acid to generate an oxocarbenium ion, which underwent an intramolecular cyclization to afford the neopeltolide macrolactone. mdpi.com

Other innovative approaches include the use of ethers as oxocarbenium ion precursors for an oxidative cyclization to form the macrocycle and an intramolecular oxa-Michael addition to form the tetrahydropyran ring. nih.govmdpi.com The successful completion of these syntheses not only confirms the structure of neopeltolide but also showcases the versatility of modern synthetic methods in assembling complex molecular architectures from simpler, stereodefined building blocks like this compound derivatives. nih.govacs.orgoup.com

Stereocontrolled Assembly of Substituted Tetrahydropyran Rings within Natural Product Syntheses

The stereocontrolled synthesis of substituted tetrahydropyran (THP) rings is a central challenge in the synthesis of many natural products. scilit.comrsc.org The frequent occurrence of this motif in biologically significant molecules has driven the development of a diverse array of synthetic methodologies. acs.orgcore.ac.uk These methods must be able to control the relative and absolute stereochemistry of multiple stereocenters around the ring.

Several powerful strategies have emerged for the stereoselective construction of THP rings:

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. beilstein-journals.org It is a highly effective method for forming functionalized tetrahydropyrans and has been widely used in natural product synthesis, including that of neopeltolide. mdpi.comnih.gov Modifications such as the silyl-Prins cyclization have further expanded its utility. nih.gov

Intramolecular Michael Addition: The cyclization of a ζ-hydroxy α,β-unsaturated ester or ketone via an oxa-Michael reaction is another popular strategy. mdpi.comwhiterose.ac.uk This approach is particularly useful for constructing THP rings under thermodynamic control.

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an aldehyde or ketone (as the dienophile) provides a direct and often highly stereoselective route to dihydropyran rings, which can then be reduced to the desired tetrahydropyran. rsc.org

Metal-Mediated Cyclizations: Various transition metals catalyze the intramolecular hydroalkoxylation of hydroxyalkenes to form THP rings. bohrium.com

Domino Reactions: Tandem reaction sequences, such as a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, allow for the rapid and efficient assembly of substituted tetrahydropyrans from simple acyclic precursors in a single step. acs.org

These methodologies provide chemists with a robust toolkit for the stereocontrolled assembly of the tetrahydropyran core, enabling the total synthesis of complex natural products containing the this compound subunit and its analogs. oup.comnih.gov

| Synthetic Strategy | Key Transformation | Stereocontrol |

| Prins Cyclization | Oxocarbenium ion cyclization | Chair-like transition state |

| Oxa-Michael Addition | Conjugate addition of internal alcohol | Thermodynamic or kinetic control |

| Hetero-Diels-Alder | [4+2] Cycloaddition | Diastereofacial selectivity |

| Domino Metathesis/Cyclization | Olefin metathesis followed by conjugate addition | Catalyst and substrate control |

Mechanistic Investigations of Reactions Involving 4r 4 Methyltetrahydro 2h Pyran 2 One Derivatives

Ring-Opening Polymerization (ROP) Mechanisms of Substituted Lactones Related to (4R)-4-Methyltetrahydro-2H-pyran-2-one

Ring-opening polymerization (ROP) of lactones is a powerful method for producing biodegradable and biocompatible polyesters. The mechanism of ROP can be influenced by various factors, including the choice of catalyst, the structure of the lactone monomer, and the reaction conditions.

Organocatalyzed Ring-Opening (Co)Polymerization Dynamics

Organocatalysis has emerged as a versatile and metal-free approach for the ROP of lactones. Various organic molecules, such as N-heterocyclic carbenes (NHCs), guanidines, and bifunctional thiourea-amines, can effectively catalyze the polymerization. The dynamics of organocatalyzed ROP are often characterized by a living or controlled polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

The mechanism of organocatalyzed ROP typically involves the activation of the monomer and/or the propagating chain end by the catalyst. For instance, a bifunctional thiourea-tertiary amine catalyst can activate the lactone monomer through hydrogen bonding, making it more susceptible to nucleophilic attack by the alcohol initiator. The tertiary amine component of the catalyst can then deprotonate the alcohol, increasing its nucleophilicity. This dual activation leads to a controlled polymerization process. The polymerization kinetics are influenced by the nature of the organocatalyst, with some catalysts like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) showing significantly higher activity compared to others like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU). nih.gov

The polymerization can proceed through different pathways depending on the catalyst's behavior as a base, a nucleophile, or having dual functionality. nih.gov Detailed spectroscopic and mass spectrometry analyses of the resulting polymers help in elucidating these mechanistic pathways by identifying the nature of the end-capping groups. nih.gov

Influence of Substituents and Ring Strain on Polymerization Thermodynamics and Kinetics

The polymerizability of a lactone is governed by thermodynamic and kinetic factors. Ring strain is a significant driving force for ROP, and it is influenced by the ring size and the presence of substituents. pitt.edu Generally, smaller rings like β-lactones have higher ring strain and are more readily polymerized. For δ-lactones like this compound, the ring strain is moderate.

Substituents on the lactone ring can have a profound effect on both the thermodynamics and kinetics of polymerization. The presence of a methyl group at the 4-position, as in the title compound, can influence the conformational flexibility of the ring and its susceptibility to polymerization. The position of the substituent is also critical; for instance, in ε-caprolactones, a δ-substituent leads to the fastest polymerization kinetics, while an ε-substituent significantly slows down the reaction. acs.org

Thermodynamically, the Gibbs free energy of polymerization (ΔG_p) must be negative for polymerization to occur. ΔG_p is dependent on the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. While ring strain contributes to a more negative (favorable) ΔH_p, the loss of translational entropy upon polymerization leads to a negative (unfavorable) ΔS_p. Substituents can decrease the polymerizability by making the entropy of polymerization more unfavorable, as they increase the order of the system upon polymer formation. bu.edu This can lead to a lower ceiling temperature (T_c), above which the polymer is thermodynamically unstable relative to the monomer.

| Factor | Influence on ROP of Substituted Lactones |

| Ring Size | Smaller rings generally have higher ring strain, favoring polymerization thermodynamically. pitt.edu |

| Substituent Position | Can significantly alter polymerization kinetics due to steric effects and influence on ring conformation. acs.org |

| Substituent Size | Larger substituents can decrease polymerizability by increasing steric hindrance and making the entropy of polymerization more unfavorable. bu.edu |

| Catalyst | The choice of catalyst dictates the polymerization mechanism and can overcome kinetic barriers. |

Chemoselective Polymerization Pathways and Challenges in Copolymerization

Chemoselective polymerization is a significant challenge, especially when dealing with monomers that have multiple polymerizable groups or when polymerizing a mixture of different monomers. In the context of substituted lactones, chemoselectivity often refers to the selective polymerization of the lactone ring in the presence of other functional groups, either on the same monomer or on a comonomer. For instance, lipase-catalyzed ROP has been shown to be highly chemoselective for the lactone ring, leaving other reactive groups like exo-methylene groups intact. nih.gov

Copolymerization of different lactones or of a lactone with another type of monomer (e.g., an epoxide) presents challenges in controlling the polymer microstructure (i.e., random, block, or alternating). The relative reactivities of the monomers play a crucial role. If one monomer polymerizes much faster than the other, a block copolymer may be formed. Achieving a random or alternating copolymer requires careful selection of the catalyst and reaction conditions.

One of the main challenges in the copolymerization of substituted lactones is the potential for transesterification side reactions. These reactions can scramble the polymer chains, leading to a loss of control over the microstructure and a broadening of the molecular weight distribution. The choice of catalyst is critical to minimize these side reactions. For example, some catalysts exhibit high selectivity for polymerization over transesterification, enabling the synthesis of well-defined block copolymers. rsc.org Furthermore, switchable catalysts have been developed that can selectively polymerize one monomer and then, upon a change in conditions or the addition of a trigger, switch to polymerize a second monomer, offering a pathway to block copolymers from a monomer mixture. nih.govnih.gov

Stereochemical Control in Chemical Transformations of this compound

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Controlling the stereochemistry during its chemical transformations is essential for the synthesis of enantiomerically pure target molecules.

Diastereoselective Reductions and Oxidations of Pyranone Structures

The reduction of the carbonyl group in pyranone structures can lead to the formation of a new stereocenter. Achieving high diastereoselectivity in this transformation is crucial. The stereochemical outcome of the reduction is often influenced by the existing stereocenter at the 4-position. The reducing agent and reaction conditions play a pivotal role in directing the stereoselectivity. For example, the reduction of a 2,3,6-trisubstituted tetrahydropyran-4-one with sodium borohydride (B1222165) can lead exclusively to the all-cis alcohol, while using triisobutylaluminum (B85569) hydride can produce a mixture of diastereomeric alcohols. bu.edu In some cases, the undesired diastereomer can be recycled by oxidation back to the ketone. bu.edu

The choice of reducing agent can be guided by established models for stereoselective ketone reduction. For instance, chelation-controlled reductions, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and a nearby Lewis basic group, can provide high levels of diastereoselectivity. The inherent chirality of the starting material can direct the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer.

The oxidation of the pyranone ring or its derivatives can also be a key transformation. For instance, allylic C-H oxidation of related olefinic precursors can lead to the formation of dioxanones with good diastereoselectivity, which can then be rearranged to form pyran structures. nih.gov The diastereomeric outcome of such oxidations can be controlled by the stereocenter present in the starting material. nih.gov

| Transformation | Reagent/Method | Stereochemical Outcome |

| Reduction of Ketone | Sodium Borohydride | Can lead to high diastereoselectivity, often favoring the thermodynamically more stable alcohol. bu.edu |

| Reduction of Ketone | Triisobutylaluminum Hydride | May provide different diastereoselectivity compared to borohydrides, sometimes leading to mixtures. bu.edu |

| Oxidation of Olefinic Precursor | Pd(II)/bis-sulfoxide | Can proceed with good diastereoselectivity to form dioxanones. nih.gov |

Stereoselective Carbon-Carbon Bond Formations (e.g., Wittig Reactions, Alkylations)

Carbon-carbon bond formation is a fundamental process in organic synthesis. When applied to chiral pyranone derivatives, controlling the stereochemistry of the newly formed bond is of utmost importance.

The Wittig reaction, which converts a carbonyl group into a carbon-carbon double bond, can be applied to pyranone structures. The stereoselectivity of the Wittig reaction (i.e., the E/Z ratio of the resulting alkene) is dependent on the nature of the phosphorus ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org The existing stereocenter in the pyranone ring can also influence the facial selectivity of the ylide attack, although this is often a minor effect compared to the inherent stereoselectivity of the ylide itself.

Alkylation of the enolate derived from this compound is another important C-C bond-forming reaction. The deprotonation of the lactone at the α-position (C-3) generates a chiral enolate. The subsequent reaction of this enolate with an electrophile can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the conformation of the enolate and the direction of approach of the electrophile. The existing methyl group at the 4-position acts as a stereodirecting group, influencing the enolate to adopt a conformation that shields one of its faces. Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess. The choice of the base, solvent, and counterion can significantly impact the geometry of the enolate and thus the diastereoselectivity of the alkylation. uwo.ca

Theoretical and Computational Analysis of Reactivity and Reaction Pathways

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions involving derivatives of this compound. These methods provide a molecular-level understanding of reaction mechanisms, selectivity, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Understanding Reaction Selectivity

Density Functional Theory (DFT) has become a primary computational method for investigating the reactivity and selectivity of reactions involving pyranone derivatives. By calculating the electronic structure of molecules, DFT can provide deep insights into reaction pathways and predict the most likely outcomes. mdpi.comamrita.edusemanticscholar.org

One key application of DFT in this context is the analysis of global and local reactivity descriptors. mdpi.com These descriptors, derived from the principles of conceptual DFT, help in identifying the most reactive sites within a molecule. For instance, the molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule and predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.comsemanticscholar.org In studies of 2H-pyran-2-one analogues, DFT calculations have been employed to compute the MEP, revealing that nitrogen atoms and benzene (B151609) rings are often the most significant molecular sites for reactions. mdpi.comamrita.edu

Another important descriptor is the average local ionization energy (ALIE), which indicates the energy required to remove an electron from a specific point in the space of a molecule. Regions with lower ALIE values are more susceptible to electrophilic attack. mdpi.com These quantum molecular descriptors are fundamental as they are directly linked to the electron density, a core quantity in the DFT framework. mdpi.comsemanticscholar.org

DFT calculations have also been instrumental in understanding the mechanism of cycloaddition reactions involving 2H-pyran-2-ones. researchgate.net For example, in Diels-Alder reactions, DFT studies can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. By analyzing the transition state geometries and activation energies, researchers can predict the regioselectivity and stereoselectivity of the reaction. researchgate.net In the reaction of 2H-pyran-2-ones with certain alkynes, computational results pointed towards a polar and asynchronous two-step mechanism, which is characteristic of a polar Diels-Alder reaction. researchgate.net

The table below summarizes key applications of DFT in studying the reaction selectivity of pyranone derivatives, based on findings from recent research.

| Computational Method | Basis Set | Focus of Investigation | Key Findings | Reference |

| DFT (B3LYP) | 6-31G(d,p) | Geometrical optimizations and vibrational analysis | Confirmed ground state structures of synthesized 2H-pyran-2-one analogues. | semanticscholar.org |

| DFT (B3LYP) | 6-31G(d,p) | Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) | Identified nitrogen atoms and benzene rings as the most reactive molecular sites. | mdpi.comamrita.edu |

| DFT | Not Specified | Diels-Alder reaction mechanism of 2H-pyran-2-ones with alkynes | The reaction follows a polar, asynchronous two-step mechanism. | researchgate.net |

Computational Approaches to Predict Molecular Reactivity of Pyranone Analogues

Beyond elucidating reaction mechanisms, computational approaches are widely used to predict the intrinsic reactivity of pyranone analogues. These predictions are crucial for designing new derivatives with desired chemical properties and for understanding their potential behavior in various chemical environments. mdpi.comafricaresearchconnects.com

Electrophilicity (ω): This index measures the ability of a molecule to accept electrons.

Nucleophilicity (N): This index quantifies the ability of a molecule to donate electrons.

In the context of Diels-Alder reactions, the calculated electrophilicity and nucleophilicity indices can predict which reactant will act as the electrophile and which will be the nucleophile. For instance, in the reaction between 2H-pyran-2-ones and N,N-diethylpropynamine, analysis of these indices demonstrated that the 2H-pyran-2-ones act as electrophiles. researchgate.net Conversely, when reacting with dienophiles containing electron-withdrawing carboxylic substituents, the roles were reversed, with the 2H-pyran-2-ones acting as nucleophiles. researchgate.net

Computational methods are also employed to assess the stability of molecules, which is intrinsically linked to their reactivity. For example, the sensitivity of a compound to autoxidation can be predicted by calculating the bond dissociation energies (BDE) for hydrogen abstraction. mdpi.com Molecular sites with H-BDE values in the range of 70-85 kcal/mol are considered susceptible to autoxidation. mdpi.com This type of analysis is vital for identifying potentially unstable derivatives that might form genotoxic impurities. mdpi.comamrita.edu

Furthermore, computational studies can provide insights into how different substituents affect the properties, stability, and reactivity of pyranone compounds. africaresearchconnects.com This is particularly important for the rational design of new molecules in fields such as medicinal chemistry, where understanding the structure-activity relationship is key. africaresearchconnects.com The integration of synthetic chemistry with computational analysis allows for a more comprehensive understanding of the behavior of 4(1H)-pyran-4-one derivatives and their potential as bioactive agents. africaresearchconnects.com

The following table presents some of the computational approaches used to predict the molecular reactivity of pyranone analogues and their applications.

| Computational Approach | Parameter/Descriptor | Application | Significance | Reference |

| DFT | Global Reactivity Indices (Electrophilicity ω, Nucleophilicity N) | Predicting the role of reactants in Diels-Alder reactions. | Helps in understanding and predicting the course of cycloaddition reactions. | researchgate.net |

| DFT | Bond Dissociation Energies (BDE) for Hydrogen Abstraction | Predicting sensitivity towards autoxidation. | Identifies molecular sites prone to degradation and the formation of impurities. | mdpi.com |

| DFT Analysis | Substituent Effects | Understanding the influence of different functional groups on stability and reactivity. | Guides the synthesis of new derivatives with tailored properties for applications like drug development. | africaresearchconnects.com |

Advanced Applications and Derivatization of 4r 4 Methyltetrahydro 2h Pyran 2 One in Organic Synthesis

Chiral Building Block in Biologically Relevant Compound Synthesis

The stereochemically defined structure of (4R)-4-Methyltetrahydro-2H-pyran-2-one makes it an ideal starting material for the synthesis of molecules where precise stereocontrol is paramount. Its utility is particularly evident in the construction of natural products with specific biological activities.

Precursor to Insect Pheromones with Defined Methyl-Branched Carbon Skeletons

This compound and its derivatives serve as crucial chiral synthons in the enantioselective synthesis of various insect pheromones. rsc.orgresearchgate.net The methyl-branched stereocenter at the C4 position is a common motif in the chemical language of insects, and this lactone provides a reliable method for its introduction. sakura.ne.jp The synthesis of these semiochemicals is of significant interest for their potential use in environmentally benign pest management strategies. rsc.org

The synthesis of these pheromones often involves the ring-opening of the lactone to generate a stereodefined acyclic intermediate, which is then further elaborated to the final target molecule. The (4R)-configuration of the starting material directly translates to the desired stereochemistry in the pheromone product. For instance, derivatives of this lactone have been utilized in the synthesis of components of the queen recognition pheromone of the red imported fire ant, Solenopsis invicta. psu.edu

Synthon for Cytotoxic Macrolactones and other Complex Natural Products

The tetrahydropyran-2-one scaffold is a recurring structural motif in a number of cytotoxic macrolactones of marine and microbial origin. researchgate.net These complex natural products often exhibit potent anticancer and other biological activities, making them attractive targets for total synthesis. This compound can serve as a key chiral building block for the stereoselective construction of segments of these macrolides. rsc.org

Intermediate in the Synthesis of Diverse High-Value Organic Molecules

Beyond its application in the synthesis of pheromones and macrolactones, this compound is a versatile intermediate for the preparation of a variety of other high-value organic molecules. nih.gov The lactone functionality can be readily transformed into a range of other functional groups, providing access to a diverse array of chiral compounds.

For instance, the ring-opening of the lactone can provide access to chiral diols, which are themselves valuable building blocks in asymmetric synthesis. Furthermore, the pyranone ring can be modified through various organic reactions to introduce additional functionality and complexity. This versatility makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new pharmaceuticals and other fine chemicals.

Exploitation in Polymer Chemistry and Materials Science

The development of sustainable and biodegradable polymers is a critical area of research in materials science. Lactones, being cyclic esters, are excellent monomers for ring-opening polymerization (ROP) to produce polyesters. The incorporation of substituents on the lactone ring, such as the methyl group in this compound, offers a powerful strategy to tailor the properties of the resulting polymers.

Monomer Design for Sustainable Polymer Materials Derived from Pyranone Structures

This compound, being derivable from renewable resources, is an attractive monomer for the synthesis of sustainable polymers. mdpi.com The ring-opening polymerization of this and other substituted lactones can lead to the formation of aliphatic polyesters, which are often biodegradable and biocompatible. The design of such monomers is a key aspect of creating green polymers that can replace traditional petroleum-based plastics in various applications. researchgate.net

The presence of the methyl group on the pyranone ring is expected to influence the polymerizability of the monomer and the properties of the resulting polymer. Research on analogous methyl-substituted δ-valerolactones has shown that the position of the methyl group can significantly affect the thermodynamics and kinetics of polymerization. rsc.org

Tailoring Polymer Properties through Ring-Opening Polymerization of Functionalized Lactones

The properties of polyesters derived from the ring-opening polymerization of lactones can be precisely controlled by the structure of the monomer. The methyl group in this compound can influence key polymer characteristics such as crystallinity, thermal properties, and degradation rate. nih.gov

Studies on similar methyl-substituted polyesters have demonstrated that the introduction of side chains can disrupt the packing of polymer chains, leading to a decrease in crystallinity and melting point, and an increase in the rate of hydrolytic degradation. rsc.orgnih.gov This ability to tune the properties of the resulting polymer by modifying the monomer structure is crucial for designing materials for specific applications, ranging from biomedical devices to compostable packaging. researchgate.net

Development of Optically Active Fine Chemicals

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of a variety of optically active fine chemicals. Its defined stereocenter at the C4 position allows for the stereocontrolled introduction of further chiral centers and functional groups, making it a prized chiral building block in asymmetric synthesis. This lactone is particularly utilized in the creation of high-value molecules where specific stereoisomers are required for desired biological or sensory activity, notably in the fields of specialty fragrances and pharmaceuticals.

Chiral Precursors for Specialty Fragrance Ingredients

The structural motif of a substituted tetrahydropyran (B127337) is central to many important fragrance ingredients, most famously Rose Oxide. The specific stereochemistry of these molecules is often crucial to their olfactory profile, with different isomers possessing distinct scents, ranging from intensely floral to nearly odorless. This compound provides a key chiral starting material for the synthesis of novel fragrance ingredients that are analogues of Rose Oxide.

A significant application involves the derivatization of the lactone into functionalized chiral intermediates for the construction of these complex fragrance molecules. For instance, (4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran (a key Rose Oxide isomer) can be converted via ozonolysis into (4R)-4-methyltetrahydro-2H-pyran-2-carbaldehyde. This chiral aldehyde, a direct derivative of the parent lactone, becomes a versatile intermediate.

Through a Wittig reaction, this aldehyde can be reacted with various phosphoranes to introduce different side chains, leading to a range of novel tetrahydropyran-based fragrance compounds. A notable example is the synthesis of (4R)-4-methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran, a compound developed as a potential replacement for Rose Oxide due to toxicological concerns associated with the original molecule. The synthesis yields a mixture of four isomers (cis-Z, cis-E, trans-Z, and trans-E), each possessing a unique odor profile.

Table 1: Odor Profiles of (4R)-4-methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran Isomers

| Isomer | Stereochemistry | Odor Description |

|---|---|---|

| 1 | (2S,4R)-cis-Z | Strong, rosy, rose oxide, metallic |

| 2 | (2S,4R)-cis-E | - |

| 3 | (2R,4S)-trans-Z | Very weak, almost odorless |

Data sourced from patent literature describing novel fragrance ingredients.

This research highlights the importance of the (4R)-4-methyltetrahydropyran scaffold in fine fragrance chemistry. The ability to use it as a chiral precursor allows for the targeted synthesis of specific, olfactorily potent stereoisomers, enabling the creation of novel scents and providing safer alternatives to existing ingredients.

Intermediates for Stereochemically Defined Pharmaceutical Building Blocks

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents. Its ability to act as a stable, non-aromatic cyclic ether that can be functionalized with precise stereochemistry makes it an attractive component in drug design. Chiral lactones like this compound are valuable as synthons for these complex molecules because their ring can be opened stereoselectively to yield acyclic chains with multiple, defined stereocenters, or they can be elaborated into more complex heterocyclic systems.

While pyran-containing structures are key in many pharmaceuticals, including potent histamine-3 receptor antagonists for cognitive disorders and various anticancer agents, direct synthetic routes from this compound to specific pharmaceutical building blocks are not as extensively documented in readily available literature as its applications in fragrance synthesis. However, the principles of chiral lactone chemistry position it as a potent potential precursor.

The synthetic utility of such δ-lactones in pharmaceutical synthesis generally involves two primary strategies:

Ring-Opening Reactions: The lactone can be opened by various nucleophiles to generate a linear C5-chain with the stereocenter at C4 preserved. This resulting chiral chain can then be further modified and cyclized to form different types of rings or used as a side chain in a larger molecule.

Ring Modification: The lactone can be reduced to the corresponding lactol, which then serves as a masked aldehyde. This allows for the introduction of substituents at the C2 position, which can be controlled stereoselectively, leading to the formation of 2,4-disubstituted tetrahydropyran rings common in natural products.

An example of a complex natural product containing a highly substituted tetrahydropyran ring is the sesquiterpenoid (-)-Pestalotiopsin A , which exhibits significant biological activity. While the specific total synthesis of this molecule may involve different starting materials, the strategic value of chiral δ-lactones as precursors for such complex targets is a cornerstone of modern organic synthesis. The synthesis of such molecules often requires the assembly of multiple stereocenters, a task for which chiral building blocks like this compound are ideally suited.

Table 2: Potential Synthetic Transformations for Pharmaceutical Intermediates

| Transformation | Reagents/Conditions | Resulting Intermediate | Potential Application |

|---|---|---|---|

| Reductive Opening | LiAlH₄ or other hydrides | (R)-3-methylpentane-1,5-diol | Chiral diol for further elaboration |

| Aminolysis | Amines, heat | (R)-N-substituted-5-hydroxy-3-methylpentanamide | Precursor to chiral piperidines |

| Reduction to Lactol | DIBAL-H, low temp. | (4R)-4-Methyltetrahydro-2H-pyran-2-ol | Intermediate for C2-alkylation/alkenylation |

The versatility of these transformations underscores the potential of this compound as a foundational element in the stereochemically precise construction of advanced pharmaceutical intermediates.

Advanced Characterization and Analytical Methodologies in 4r 4 Methyltetrahydro 2h Pyran 2 One Research

Spectroscopic Techniques for Detailed Structural Elucidation and Stereochemical Assignment

Spectroscopy is a cornerstone in the analysis of (4R)-4-Methyltetrahydro-2H-pyran-2-one, offering non-destructive methods to probe its molecular structure and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, NMR provides critical data on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the verification of the core tetrahydropyranone structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on general NMR principles for lactones and substituted pyrans.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | 170 - 180 |

| CH₂ (C3) | 2.3 - 2.7 | 25 - 35 |

| CH (C4) | 2.0 - 2.5 | 30 - 40 |

| CH₂ (C5) | 1.8 - 2.2 | 20 - 30 |

| O-CH₂ (C6) | 4.1 - 4.5 | 65 - 75 |

| CH₃ (at C4) | 1.0 - 1.3 | 15 - 25 |

Application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Purity and Identity Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques used to confirm the identity and purity of tetrahydro-4-methyl-2H-pyran-2-one. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For tetrahydro-4-methyl-2H-pyran-2-one, the most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ester group, typically found in the range of 1720-1750 cm⁻¹. Other key absorptions include C-O stretching vibrations for the ester linkage and C-H stretching vibrations for the methyl and methylene (B1212753) groups. nist.gov

Table 2: Key IR Absorption Bands for Tetrahydro-4-methyl-2H-pyran-2-one Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960 | Strong | C-H Stretch (Alkyl) |

| ~1745 | Very Strong | C=O Stretch (Lactone) |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~1050 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (114.14 g/mol for C₆H₁₀O₂). nist.gov This molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps to piece together the molecular structure, confirming the identity of the compound.

Table 3: Major Fragment Ions in the Mass Spectrum of Tetrahydro-4-methyl-2H-pyran-2-one Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

| m/z | Relative Intensity | Plausible Fragment Structure / Loss |

| 114 | ~20% | [C₆H₁₀O₂]⁺• (Molecular Ion) |

| 99 | ~30% | [M - CH₃]⁺ (Loss of methyl radical) |

| 70 | ~100% (Base Peak) | [M - CO₂]⁺• or subsequent fragmentation |

| 56 | ~75% | Further fragmentation |

| 43 | ~80% | [C₃H₇]⁺ or [CH₃CO]⁺ |

Chromatographic Methods for Enantiomeric and Diastereomeric Analysis

Chromatographic techniques are essential for separating components of a mixture, making them vital for analyzing the enantiomeric and diastereomeric purity of chiral compounds like this compound.

Chiral Gas Chromatography (GC) is the gold-standard technique for separating and quantifying the enantiomers of volatile compounds. gcms.cz This method utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. nih.gov The enantiomers, (4R)- and (4S)-4-Methyltetrahydro-2H-pyran-2-one, form transient diastereomeric complexes with the chiral stationary phase. These complexes have slightly different stabilities, leading to different retention times and allowing for their separation. gcms.cz

By integrating the peak areas of the two separated enantiomers, the optical purity or enantiomeric excess (% ee) can be precisely determined. This is crucial in stereoselective synthesis to confirm the success of the reaction and in quality control to ensure the compound meets required specifications.

Table 4: Illustrative Chiral GC Separation Parameters for Enantiomeric Analysis This table is a representative example of a method that could be used for this analysis.

| Parameter | Condition |

| Column | Chiral GC Capillary Column (e.g., Rt-βDEXsa) |

| Carrier Gas | Hydrogen or Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Isothermal or Temperature Gradient (e.g., 60°C to 200°C) |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | |

| Retention Time (t_R) for (4S)-enantiomer | t₁ |

| Retention Time (t_R) for (4R)-enantiomer | t₂ (where t₁ ≠ t₂) |

| Enantiomeric Excess (% ee) | Calculated as [ |

High-Performance Liquid Chromatography (HPLC) in Separations and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. For analytical purposes, reverse-phase HPLC (RP-HPLC) is commonly employed to assess the chemical purity of the compound, separating it from starting materials, byproducts, or degradation products. sielc.com

This method typically uses a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com For preparative applications, HPLC can be scaled up to isolate larger quantities of the desired compound in high purity. Furthermore, by using a chiral stationary phase (CSP) in a method known as chiral HPLC, the enantiomers can be separated and purified on a larger scale than is typically feasible with GC.

Table 5: Typical Reverse-Phase HPLC Conditions for Purity Analysis Based on methods for similar tetrahydropyran (B127337) derivatives. sielc.comsielc.com

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 column |

| Mobile Phase | Acetonitrile : Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a low wavelength, e.g., ~210 nm) or Mass Spectrometry (MS) |

| Application | Purity assessment and preparative isolation |

Future Directions and Emerging Research Avenues for 4r 4 Methyltetrahydro 2h Pyran 2 One

Development of Novel Catalytic Systems for Enhanced Enantioselective Pyranone Synthesis

The synthesis of enantioenriched pyranones, including (4R)-4-Methyltetrahydro-2H-pyran-2-one, is a critical endeavor for the production of natural products and the creation of compound libraries for drug discovery. nih.gov Future research is intensely focused on discovering and refining catalytic systems that offer higher efficiency, selectivity, and sustainability.

Biomimetic catalysis represents another innovative frontier. nih.gov Inspired by enzymes like chalcone (B49325) isomerase, which exhibit near-perfect enantioselectivity in nature, scientists are developing bifunctional catalysts that employ mechanisms like hydrogen bonding to control stereochemistry. nih.gov This strategy has shown success in the synthesis of benzopyranone structures and holds promise for other pyranone classes. nih.gov

Organocatalysis is also emerging as a powerful tool for the enantioselective synthesis of pyrans. mdpi.comacs.org Small organic molecules, such as L-proline and imidazolidinones, can catalyze key bond-forming reactions with high stereocontrol. mdpi.comacs.org For instance, iminium catalysis has been effectively used in intramolecular Diels-Alder reactions to construct complex pyranone-containing ring systems, demonstrating the potential of this strategy for synthesizing intricate natural products. acs.org

Table 1: Comparison of Emerging Catalytic Strategies for Pyranone Synthesis

| Catalytic Strategy | Catalyst Type | Key Reaction | Advantages |

| One-Pot Asymmetric Synthesis | Organozinc reagents / (-)-MIB / Vanadium complexes | Asymmetric alkylation followed by Achmatowicz reaction | Process intensification, reduced waste, good yields (46-77%) and enantioselectivity (>90% ee) nih.govresearchgate.net |

| Biomimetic Catalysis | Bifunctional hydrogen bonding / Brønstead base catalysts | Asymmetric isomerization/annulation | High enantioselectivity inspired by natural enzymes, applicable to flavonoid-type structures nih.gov |

| Organocatalysis | L-proline / Imidazolidinones | Multicomponent reactions / Intramolecular Diels-Alder | Metal-free, environmentally benign, high enantiocontrol in complex cyclizations mdpi.comacs.org |

Exploration of New Chemical Transformations and Functional Derivatizations

The inherent reactivity of the pyran-2-one ring system provides a rich platform for exploring novel chemical transformations and creating a diverse array of functionalized derivatives. clockss.org The presence of multiple electrophilic centers (typically at positions C-2, C-4, and C-6) makes the pyranone scaffold susceptible to nucleophilic attack, often leading to fascinating ring-opening and rearrangement reactions. clockss.org

Future research will likely focus on harnessing these intrinsic properties to convert simple pyranones into more complex heterocyclic or carbocyclic systems. clockss.org These ring-transformation reactions, induced by various nitrogen and carbon nucleophiles, represent a powerful strategy for generating molecular diversity from a common precursor. clockss.orgresearchgate.net The reaction outcomes can be controlled by the choice of nucleophile and reaction conditions, offering a versatile toolkit for synthetic chemists. clockss.org

Beyond ring transformations, the targeted functionalization of the pyranone core is a key area of interest. rsc.orgresearchgate.net Reactions such as ozonolysis, bromination, and modified Biginelli reactions have been used to introduce new functional groups and build more elaborate molecular architectures. rsc.orgresearchgate.net For example, the transformation of 2H-pyran-2-ones into highly substituted 2-tetralone (B1666913) derivatives via spirocyclic ketal intermediates showcases the potential for complex structural modifications. mdpi.com These derivatizations are crucial for tuning the biological and material properties of the parent compound.

The role of 2H-pyran-2-ones as Michael acceptors is another avenue for exploration, providing a basis for conjugate addition reactions to introduce a wide range of substituents and build molecular complexity. researchgate.net

Expansion of Applications in Sustainable Chemistry and Advanced Materials

The structural features of this compound make it an attractive building block for applications in sustainable chemistry and the development of advanced materials. Its chiral nature and origin from potentially renewable feedstocks align with the principles of green chemistry.

A significant future direction is the use of pyranone derivatives in the synthesis of novel polymers and materials. Related tetrahydropyran (B127337) compounds are already utilized in the manufacturing of products like plastics and cleaning agents, indicating the potential for pyranones to serve as monomers or additives. nih.gov Research into the polymerization of functionalized pyranones could lead to new biodegradable polyesters or polymers with unique thermal and optical properties.

In the realm of sustainable synthesis, the use of eco-friendly catalytic systems is paramount. The development of reusable catalysts, such as metal-organic frameworks (MOFs), for pyran synthesis represents a step toward greener chemical production. nih.govfrontiersin.org These catalysts not only improve reaction efficiency but also minimize waste by allowing for easy separation and recycling. nih.gov

Furthermore, pyran derivatives exhibit a range of biological activities, including antimicrobial properties. nih.govfrontiersin.org Expanding on this, future research could explore the application of this compound and its derivatives as green pesticides or antifungal agents in agriculture, offering a more sustainable alternative to traditional chemicals.

Integration of Machine Learning and Advanced Computational Modeling for Predictive Synthesis and Reactivity

The convergence of computational chemistry and machine learning (ML) is set to revolutionize the study and application of compounds like this compound. bath.ac.uknsf.gov These advanced computational tools offer unprecedented opportunities to predict reaction outcomes, design novel synthetic pathways, and understand chemical reactivity at a fundamental level. nih.gov

One of the primary goals is to develop synergistic models that combine the mechanistic insight of molecular modeling with the speed and predictive power of ML. bath.ac.uk By training ML algorithms on large datasets of reaction data, researchers can create models that accurately predict reaction barriers and product distributions, significantly accelerating the discovery of new transformations and the optimization of reaction conditions. bath.ac.ukresearchgate.net Tools are already being developed for retrosynthesis analysis, reaction product prediction, and even the prediction of stereoisomeric outcomes. nih.govresearchgate.net

For this compound, computational studies using Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations can provide deep insights into its global and local reactivity properties. mdpi.com This knowledge is invaluable for predicting how the molecule will interact with different reagents and for designing targeted functionalization strategies. mdpi.com As computational power increases and algorithms become more sophisticated, these in silico methods will become indispensable for:

Predictive Synthesis: Designing the most efficient and selective synthetic routes to novel pyranone derivatives. nih.gov

Reactivity Mapping: Identifying the most reactive sites on the molecule to guide functionalization efforts. mdpi.com

Catalyst Design: Screening potential catalysts and reaction conditions in silico to identify optimal systems for enantioselective synthesis. nsf.gov

Table 2: Key Computational Tools and Their Applications in Pyranone Research

| Computational Approach | Application Area | Potential Impact on Pyranone Research |

| Machine Learning (ML) Models | Retrosynthesis, Reaction Prediction | Rapidly design synthetic pathways; predict products and yields of new reactions nih.govresearchgate.net |

| Density Functional Theory (DFT) | Reactivity Analysis | Calculate electronic structure to understand and predict local reactivity for functionalization mdpi.com |

| Molecular Dynamics (MD) Simulations | Interaction Studies | Simulate interactions with solvents, reagents, or biological targets to understand behavior mdpi.com |

| Synergistic ML & Modeling | High-Accuracy Prediction | Combine speed of ML with mechanistic insight of modeling for fast and accurate reactivity prediction bath.ac.uk |

This integration of advanced computational approaches promises to accelerate the pace of innovation, enabling the rational design of new materials and processes based on the versatile this compound scaffold.

Q & A

Q. What are the primary synthetic routes for (4R)-4-Methyltetrahydro-2H-pyran-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via cyclization of γ,δ-epoxy ketones or through diastereoselective catalytic oligomerization. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) enable stereochemical control, yielding specific diastereomers under optimized conditions (e.g., anhydrous solvents, 0°C to RT) . Key factors include:

- Catalyst choice : Bisphosphine ligands enhance enantioselectivity.

- Solvent systems : Anhydrous THF or dichloromethane minimizes side reactions.

- Temperature : Lower temperatures (e.g., 0°C) favor kinetic control, improving stereoselectivity.

Example: A 72% yield of (2R*,3S*,4S*)-isomers was achieved using 3,5-dimethylhex-5-en-1-ol and p-toluidine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming regiochemistry and stereochemistry. For instance, coupling constants () in H NMR distinguish axial/equatorial substituents (e.g., for trans-diaxial protons) .

- GC-MS : Comprehensive 2D gas chromatography with quadrupole MS resolves enantiomers in essential oil matrices, as demonstrated for Pelargonium graveolens derivatives .

- HRMS : High-resolution mass spectrometry confirms molecular formulae (e.g., [M+H]+ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Stereochemical outcomes depend on catalyst design and substrate preorganization:

- Chiral ligands : Copper(II)–bisphosphine systems (e.g., L3) induce axial chirality, favoring (2R,4R) configurations .

- Steric effects : Bulky substituents (e.g., 2-methylprop-1-enyl) enforce chair-like transition states, reducing racemization .

- Mechanistic studies : DFT calculations predict transition-state energies to optimize ligand-substrate interactions.

Data Table:

| Substrate | Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Dimethylhex-5-en-1-ol | L3/Cu(II) | 85:15 (2R*,3S*,4S*:others) | 72 | |

| cis-Cinnamaldehyde | L3/Cu(II) | 78:22 (2S*,3S*,4S*:others) | 68 |

Q. How can conflicting data on reaction yields or stereoselectivity be resolved?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use HPLC or GC-MS to quantify byproducts (e.g., oxidation artifacts from residual KMnO) .

- Experimental variability : Standardize protocols (e.g., inert atmosphere, moisture control) and replicate studies.

- Matrix degradation : For biological or environmental studies, stabilize samples at 4°C to slow organic decomposition .

Q. What strategies mitigate challenges in isolating enantiopure this compound?

- Methodological Answer :

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak® IA) with heptane/ethanol gradients .

- Crystallization : Co-crystallize with chiral auxiliaries (e.g., (-)-menthol) to enhance enantiomeric excess (ee > 95%) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Data Contradiction Analysis

Q. Why do reported biological activities of this compound derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Purity issues : Impurities ≥2% can skew bioassay results. Validate compounds via LC-MS before testing .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) alter bioavailability .

- Stereochemical bias : Biological systems may preferentially bind (4R) over (4S) isomers, requiring strict ee validation .

Methodological Best Practices

- Synthetic Optimization : Screen catalysts (e.g., L3/Cu(II) vs. Grubbs) and solvents (polar aprotic vs. ethers) to balance yield and selectivity .

- Analytical Validation : Cross-validate NMR/GC-MS data with computational models (e.g., Gaussian 16) to confirm stereochemistry .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling volatile intermediates (e.g., tetrahydro-4H-thiopyran-4-one derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.